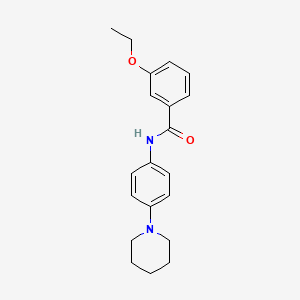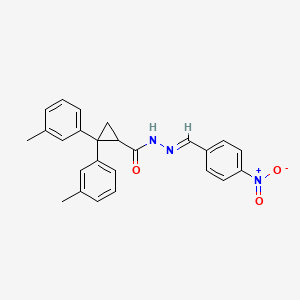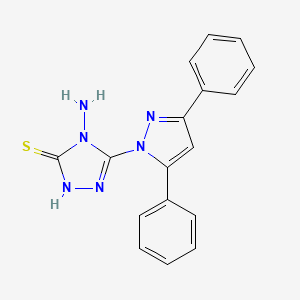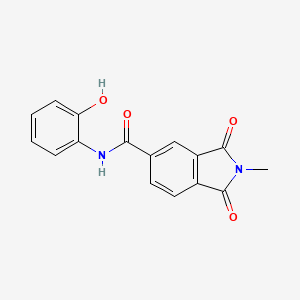![molecular formula C17H17ClN2O4 B5861444 N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5861444.png)
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 2-(4-methoxyphenyl)acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenoxyacetic acid with thionyl chloride.
Formation of the hydrazide: The 4-chlorophenoxyacetyl chloride is then reacted with 2-(4-methoxyphenyl)acetohydrazide in the presence of a base such as triethylamine to form N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Altering cellular processes: Affecting cell signaling pathways to induce desired biological responses.
Comparación Con Compuestos Similares
N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as:
- 2-(4-chlorophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide
- 2-(4-chlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide
- 2-(4-chlorophenoxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-6-2-12(3-7-14)10-16(21)19-20-17(22)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLQCKLSIRPVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B5861377.png)






![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)




![propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
